molecular formula C20H20F3N3O3S B10857284 Elovl6-IN-4

Elovl6-IN-4

Cat. No.: B10857284
M. Wt: 439.5 g/mol
InChI Key: WYCGDOXAJCYGEC-SJPCQFCGSA-N
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Description

ELOVL6-IN-4 is a compound that inhibits the activity of elongation of very long chain fatty acids protein 6 (ELOVL6). ELOVL6 is an enzyme involved in the elongation of saturated and monounsaturated fatty acids with 12, 14, and 16 carbons. This enzyme plays a crucial role in lipid metabolism and has been implicated in various metabolic disorders, including insulin resistance and obesity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for ELOVL6-IN-4 would likely involve scaling up the laboratory synthesis procedures to larger reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through rigorous quality control measures. The use of automated systems and continuous flow reactors may also be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

ELOVL6-IN-4, as an inhibitor, primarily interacts with the ELOVL6 enzyme, preventing it from catalyzing the elongation of fatty acids. The compound itself may undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated compounds .

Scientific Research Applications

ELOVL6-IN-4 has several scientific research applications, including:

Mechanism of Action

ELOVL6-IN-4 exerts its effects by binding to the active site of the ELOVL6 enzyme, thereby inhibiting its activity. This inhibition prevents the elongation of fatty acids, leading to alterations in lipid composition and metabolism. The molecular targets of this compound include the ELOVL6 enzyme itself and the pathways involved in fatty acid synthesis and modification .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ELOVL6-IN-4 is unique in its specificity for the ELOVL6 enzyme, making it a valuable tool for studying the specific role of ELOVL6 in lipid metabolism. Unlike inhibitors of other ELOVL family members, this compound targets the elongation of fatty acids with 12, 14, and 16 carbons, providing insights into the distinct functions of ELOVL6 .

Properties

Molecular Formula

C20H20F3N3O3S

Molecular Weight

439.5 g/mol

IUPAC Name

(1S,5R)-3-pyridin-2-ylsulfonyl-N-[4-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide

InChI

InChI=1S/C20H20F3N3O3S/c21-20(22,23)13-4-6-14(7-5-13)25-19(27)26-15-8-9-16(26)12-17(11-15)30(28,29)18-3-1-2-10-24-18/h1-7,10,15-17H,8-9,11-12H2,(H,25,27)/t15-,16+,17?

InChI Key

WYCGDOXAJCYGEC-SJPCQFCGSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)C(F)(F)F)S(=O)(=O)C4=CC=CC=N4

Origin of Product

United States

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